molecular formula C15H18N2O2S B7588290 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide

3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide

Cat. No. B7588290
M. Wt: 290.4 g/mol
InChI Key: SHZVZTIGBREHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide, also known as DMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMB belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antifungal agents. However, the unique structure of DMB has shown promising results in various research studies, making it an interesting compound to investigate.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called nicotinamide adenine dinucleotide phosphate (NADPH) oxidase. NADPH oxidase is responsible for generating reactive oxygen species (ROS) in the body, which play a role in inflammation and other diseases. By inhibiting NADPH oxidase, 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide can reduce ROS levels and inflammation in the body.
Biochemical and Physiological Effects
3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide has also been shown to improve gut barrier function by increasing the expression of tight junction proteins in the gut epithelium. In addition, 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide has been shown to improve glucose tolerance by increasing insulin sensitivity and reducing hepatic glucose production.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide in lab experiments is its relatively simple synthesis method. 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide can be synthesized in a few steps from commercially available starting materials. Additionally, 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide has shown promising results in various research studies, making it an interesting compound to investigate. However, one of the limitations of using 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide can reduce inflammation and oxidative stress in the brain, which are key factors in the development of these diseases. Another area of interest is its potential in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide has been shown to reduce inflammation and improve gut barrier function, which may be beneficial in these diseases. Finally, further research is needed to fully understand the mechanism of action of 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide involves a multistep process starting from 2,5-dimethylaniline. The first step involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonylurea intermediate. Reduction of the nitro group with iron powder and hydrochloric acid followed by deprotection of the Boc group with trifluoroacetic acid results in the formation of 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide.

Scientific Research Applications

3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in treating inflammatory bowel disease (IBD). Studies have shown that 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide can reduce inflammation and improve gut barrier function in IBD animal models. It has also been investigated for its potential in treating metabolic disorders such as type 2 diabetes and obesity. 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide has been shown to improve glucose tolerance and reduce weight gain in animal models. Additionally, 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide has been studied for its potential in treating cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

3-[(2,5-dimethylphenyl)methylamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-6-7-12(2)13(8-11)10-17-14-4-3-5-15(9-14)20(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZVZTIGBREHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide

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